Neurotensin, iodo-tyr(11)-
Description
Properties
CAS No. |
88096-16-6 |
|---|---|
Molecular Formula |
C78H120IN21O20 |
Molecular Weight |
1796.8 g/mol |
IUPAC Name |
(2R,5S,6S)-5-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoyl]amino]-6-methyl-4-oxo-2-(propan-2-ylamino)octanoic acid |
InChI |
InChI=1S/C78H120IN21O20/c1-7-42(6)64(60(103)38-56(76(119)120)88-41(4)5)98-71(114)54(37-44-21-26-59(102)46(79)35-44)97-73(116)58-18-13-33-100(58)75(118)51(16-11-31-87-78(84)85)92-65(108)47(15-10-30-86-77(82)83)91-72(115)57-17-12-32-99(57)74(117)50(14-8-9-29-80)93-70(113)55(39-61(81)104)96-67(110)49(25-28-63(106)107)90-69(112)53(36-43-19-22-45(101)23-20-43)95-68(111)52(34-40(2)3)94-66(109)48-24-27-62(105)89-48/h19-23,26,35,40-42,47-58,64,88,101-102H,7-18,24-25,27-34,36-39,80H2,1-6H3,(H2,81,104)(H,89,105)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,114)(H,106,107)(H,119,120)(H4,82,83,86)(H4,84,85,87)/t42-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-,64-/m0/s1/i79-2 |
InChI Key |
USFPHSSYEFJCQN-GQQMAELGSA-N |
SMILES |
CCC(C)C(C(=O)CC(C(=O)O)NC(C)C)NC(=O)C(CC1=CC(=C(C=C1)O)I)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)C[C@H](C(=O)O)NC(C)C)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[125I])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CCC(C)C(C(=O)CC(C(=O)O)NC(C)C)NC(=O)C(CC1=CC(=C(C=C1)O)I)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Other CAS No. |
88096-16-6 |
Synonyms |
11-iodo-Tyr-neurotensin 11-iodo-Tyr-NT monoiodo(Tyr(11))neurotensin neurotensin, iodo-Tyr(11)- neurotensin, iodotyrosine(11)- |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Neurotensin Analogs
Solid-Phase Peptide Synthesis Techniques for Neurotensin (B549771) Analogs
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing neurotensin and its various analogs. nih.govnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The process begins with the attachment of the C-terminal amino acid, typically Leucine (Leu) for native neurotensin, to a suitable resin, such as a Wang resin or a specialized α-(4-chloromethylphenylacetamido)-benzyl copoly (styrene 1 per cent divinylbenzene) Pab-resin. nih.govgoogle.com
Each subsequent amino acid, with its α-amino group protected by a temporary protecting group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), is activated and coupled to the free N-terminus of the resin-bound peptide. nih.govaacrjournals.org Trifunctional amino acids require additional, more permanent protecting groups on their side chains to prevent unwanted side reactions. nih.gov For instance, the tyrosine (Tyr) hydroxyl group may be protected as a 2,6-dichlorobenzyl ether, and the lysine (B10760008) (Lys) ε-amino group can be protected by a benzyloxycarbonyl group. nih.gov
A typical synthesis cycle involves:
Deprotection: Removal of the N-terminal protecting group (e.g., using 20% piperidine (B6355638) in DMF for Fmoc). google.com
Activation and Coupling: The next amino acid in the sequence is activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and then coupled to the growing chain. nih.govgoogle.com Double coupling steps are often employed to ensure the reaction goes to completion. nih.gov
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail such as hydrofluoric acid with anisole (B1667542) as a scavenger. nih.gov The crude peptide obtained after cleavage requires extensive purification. nih.govbiosyn.com SPPS has been successfully used to create a wide array of neurotensin analogs, including those with D-amino acid substitutions, truncations like NT(8-13), and modifications at specific positions such as Tyr(11). nih.govaacrjournals.orgmdpi.com
Targeted Iodination Strategies for Tyrosine Residues in Peptides
Iodination of tyrosine residues in neurotensin is a key strategy for producing radiolabeled ligands used in receptor studies. nih.gov Native neurotensin contains two tyrosine residues, at positions 3 and 11, both of which are susceptible to iodination. nih.goviaea.org This can lead to a heterogeneous mixture of non-iodinated, monoiodinated (at Tyr3 or Tyr11), and diiodinated species, which can complicate research applications. iaea.orgacs.org
Achieving regioselective iodination specifically at the Tyr(11) position of native neurotensin is challenging because both Tyr(3) and Tyr(11) are accessible to iodinating agents. iaea.org The chloramine-T method is a common procedure for radioiodination. nih.gov By carefully controlling the reaction conditions, such as using a low amount of chloramine-T in the presence of an excess of the peptide, it is possible to favor the production of monoiodinated species. nih.gov Following the reaction, the different iodinated forms, including ¹²⁵I-(Tyr³)-NT and ¹²⁵I-(Tyr¹¹)-NT, must be separated chromatographically. nih.gov
To circumvent the issue of multiple iodination sites, a common strategy involves synthesizing a precursor analog where the other tyrosine residue is replaced. For instance, to specifically iodinate at Tyr(3), an analog like [Trp¹¹]-neurotensin is synthesized, where the Tyr at position 11 is replaced with a tryptophan. nih.goviaea.org This ensures that subsequent iodination can only occur at the remaining Tyr(3) residue. iaea.org Conversely, a similar strategy using a [Phe³]-neurotensin analog could theoretically be employed to direct iodination exclusively to Tyr(11).
Monoiodinated neurotensin derivatives are invaluable tools for research, particularly in radioimmunoassays and receptor autoradiography. nih.govnih.gov The generation of mono-iodinated tyrosine can be achieved using methods that are mild and chemoselective, even on fully unprotected peptides. researchgate.net One approach involves the careful addition of a limited amount of an iodinating reagent to control the reaction and primarily form the mono-iodinated product. researchgate.net
The production of monoiodo [¹²⁵I]Tyr³-neurotensin has been used to study the distribution of neurotensin binding sites in the brain via light microscopic radioautography. nih.gov Similarly, the preparation of both ¹²⁵I-(Tyr³)- and ¹²⁵I-(Tyr¹¹)-neurotensin allows for the selection of the most appropriate tracer depending on the specific binding characteristics of the antibody or receptor being studied. nih.gov The ability to isolate specific monoiodinated isomers is crucial, as the position of the iodine atom can influence binding affinity and biological activity. iaea.org
Purification and Characterization of Synthetic Analogs
Following synthesis and any subsequent modifications like iodination, crude peptide mixtures must undergo rigorous purification and characterization to ensure the final product is a single, well-defined compound suitable for research. nih.govnih.gov
A multi-step purification protocol is often necessary to isolate the desired peptide analog from a complex mixture of deletion sequences, incompletely deprotected peptides, and isomers. nih.gov
Thin-Layer Chromatography (TLC): TLC is a valuable analytical technique for monitoring the progress of a synthesis and assessing the purity of fractions during purification. nih.govnih.gov It provides a rapid, qualitative assessment of the number of components in a sample. acs.org
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It is particularly effective for purifying peptides and separating iodinated derivatives from the unlabelled peptide. nih.govnih.gov For example, SP Sephadex C-25 has been used to achieve complete separation of labeled from unlabelled neurotensin. nih.gov
High-Pressure Liquid Chromatography (HPLC): HPLC, especially in its reversed-phase (RP-HPLC) mode, is the most powerful and widely used technique for the final purification and analysis of synthetic peptides. nih.govnih.goviaea.org It offers high resolution, allowing for the separation of closely related peptides, such as different monoiodinated isomers or peptides with minor sequence variations. nih.govnih.gov Preparative RP-HPLC is used to purify gram-scale quantities of the target peptide, while analytical RP-HPLC is used to confirm the purity of the final product, which should ideally be ≥95% for research applications. nih.govnih.gov
| Technique | Purpose | Application Example | Reference |
| Thin-Layer Chromatography | Qualitative purity assessment | Characterizing NT analogs after synthesis | nih.gov, nih.gov |
| Ion-Exchange Chromatography | Purification based on charge | Separating ¹²⁵I-NT from unlabelled NT | nih.gov |
| High-Pressure Liquid Chromatography | High-resolution purification and purity analysis | Isolating specific isomers like iodo-Tyr(11)-NT | nih.gov, iaea.org, nih.gov |
Once a peptide is purified, its identity and purity must be confirmed through several analytical methods.
Amino Acid Analysis: This technique confirms the amino acid composition of the synthetic peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting ratios should match the expected theoretical composition of the target sequence. nih.govnih.govnih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide, providing strong evidence of its identity. Techniques like MALDI-TOF or Electrospray Ionization (ESI) are commonly used to verify that the correct molecular mass has been obtained for the synthesized analog. unibas.it
| Analysis Method | Information Provided | Application Example | Reference |
| Amino Acid Analysis | Confirms the ratio of constituent amino acids | Verifying the composition of a newly synthesized NT analog | nih.gov, nih.gov |
| Mass Spectrometry | Determines the molecular weight of the peptide | Confirming the mass of iodo-Tyr(11)-NT | unibas.it |
| Optical Rotation | Provides a measure of stereochemical purity and conformation | Characterizing D-amino acid substituted NT analogs | nih.gov |
Ion Exchange Chromatography for Iodinated Derivatives
The purification of neurotensin iodinated at the Tyr(3) or Tyr(11) position has been successfully achieved using cation exchange chromatography. nih.govresearchgate.net In one established method, radioiodination using the chloramine-T method with a low amount of chloramine-T in the presence of excess peptide was performed to produce a heterogeneous mixture. nih.gov This mixture was then subjected to purification on an SP Sephadex C-25 cation exchange column. nih.gov This process effectively separated the labeled peptide from the unlabelled form and allowed for the isolation of two distinct monoiodinated components, identified as [¹²⁵I]-(Tyr³)-neurotensin and [¹²⁵I]-(Tyr¹¹)-neurotensin. nih.gov
Similarly, solid-phase synthesis of neurotensin analogs, such as [Trp¹¹]-neurotensin designed for subsequent iodination, also employs ion exchange chromatography as a key purification step. nih.gov After cleavage from the resin and initial purification, the crude peptide is purified on carboxymethylcellulose (CM 52), a type of cation exchanger, which is highly efficient in removing shorter contaminant peptides. nih.gov The principle relies on the interaction between the positively charged groups on the peptide and the negatively charged stationary phase of the chromatography matrix. purolite.com By carefully controlling buffer conditions like pH and ionic strength, different components of the mixture can be eluted separately, yielding a highly purified product. purolite.comnih.gov
| Component | Description | Reason for Separation | Elution Profile |
|---|---|---|---|
| Unlabelled Neurotensin | Native neurotensin peptide without any iodine modification. | Different net charge compared to iodinated forms. | Elutes at a different salt concentration/pH than iodinated forms. |
| [¹²⁵I]-(Tyr³)-Neurotensin | Monoiodinated neurotensin at the tyrosine residue in position 3. | Slightly different charge and properties from other forms. | Isolated as a distinct component. |
| [¹²⁵I]-(Tyr¹¹)-Neurotensin | Monoiodinated neurotensin at the tyrosine residue in position 11. | Slightly different charge and properties from other forms. | Isolated as a distinct component. |
| Di-iodinated Neurotensin | Neurotensin iodinated at both Tyr³ and Tyr¹¹ residues. | Significant charge difference allows for separation. | Separated from monoiodinated and unlabelled peptides. |
Incorporation of Backbone and Amino Acid Modifications for Stability and Functionality
To overcome the inherent instability of natural peptides like neurotensin in biological systems and to probe structure-activity relationships, various modifications to the peptide backbone and amino acid side chains are employed. google.com These modifications aim to create analogs with enhanced stability against proteolytic degradation, improved receptor affinity and selectivity, and better pharmacokinetic profiles. google.comresearchgate.net Common strategies include the substitution of L-amino acids with their D-enantiomers and the introduction of conformational constraints to lock the peptide into a bioactive conformation. google.comnih.gov
The substitution of L-amino acids with their corresponding D-isomers is a widely used strategy to increase the in vivo stability of peptides. google.com Peptidases, the enzymes responsible for peptide degradation, are stereospecific and often cannot cleave peptide bonds involving D-amino acids, thus prolonging the peptide's half-life. google.com
In the case of neurotensin, the substitution of L-tyrosine at position 11 with D-tyrosine ([D-Tyr¹¹]) has been investigated to create more stable analogs. google.comnih.gov The synthesis of Ac-Lys-[D-Tyr¹¹]NT(8-13) was achieved using solid-phase peptide synthesis with Fmoc-protected D-Tyrosine. google.com While this substitution can enhance stability, it often alters the peptide's biological activity. For instance, microinjection of [D-Tyr¹¹]neurotensin into the ventral tegmental area (VTA) required higher doses (100 pg-10 ng) to stimulate dopamine (B1211576) release in the nucleus accumbens compared to the native neurotensin(1-13) (1-100 pg). nih.gov However, the [D-Tyr¹¹]neurotensin analog showed higher efficacy in inducing contralateral circling behavior, suggesting a complex change in its interaction with neurotensin receptors and pointing towards the existence of receptor heterogeneity. nih.gov This highlights that while D-amino acid substitution can be a valuable tool for increasing stability, it can also significantly impact the functional properties of the peptide. google.comnih.gov
| Peptide Analog | Effective Dose for DA Release in vivo (VTA injection) | Stimulatory Action on K⁺-evoked [³H]DA Release in vitro |
|---|---|---|
| Neurotensin(1-13) | 1-100 pg | 96% increase at 10⁻⁸ M |
| Neurotensin(8-13) | 1-100 pg | 72% increase at 10⁻⁸ M |
| [D-Tyr¹¹]Neurotensin | 100 pg-10 ng | 79% increase at 10⁻⁶ M |
Beyond D-amino acid substitutions, other conformational constraints are incorporated into neurotensin analogs to restrict their flexibility. nih.gov This strategy is based on the hypothesis that the peptide adopts a specific, defined conformation when bound to its receptor. pnas.org By pre-organizing the peptide into this bioactive conformation, it is possible to enhance binding affinity and receptor selectivity.
One approach involves replacing amino acids with constrained surrogates. For example, to probe the importance of the rotational freedom of the Tyr¹¹ side chain, it was replaced with 7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid (7-OH-TIC), an unnatural amino acid that mimics tyrosine but with a restricted side-chain conformation. nih.gov Molecular dynamics simulations suggested that the Tyr¹¹ side chain in native neurotensin can exist in two primary rotameric states (gauche plus, g⁺, and gauche minus, g⁻) when bound to the neurotensin receptor 1 (NTS1). nih.gov The synthetic peptide analog containing 7-OH-TIC was designed to restrain this dynamic. nih.gov While this constrained analog, P(OH-TIC)IL, bound to the receptor with the same affinity as the parent fragment, it failed to activate cell signaling, acting as an antagonist. nih.gov This finding suggests that the conformational flexibility of the Tyr¹¹ residue is essential for receptor activation. nih.gov
Other modifications at position 11 with different unnatural amino acids, such as 6-OH-Tic, have been shown to significantly decrease binding affinity for the NTS1 receptor while enhancing selectivity towards the NTS2 receptor. researchgate.netacs.org These constrained analogs are typically synthesized using standard solid-phase peptide synthesis methodologies, incorporating the appropriately protected unnatural amino acid building blocks during the chain assembly. acs.org These studies demonstrate that introducing conformational constraints is a powerful tool for dissecting the structural requirements for receptor binding and activation, and for developing receptor-selective ligands. nih.govacs.org
| Modification at Position 11 | Synthetic Approach | Rationale | Observed Effect |
|---|---|---|---|
| Replacement with 7-OH-TIC | Solid-phase synthesis using the unnatural amino acid. nih.gov | To restrain the χ₁ rotameric state of the Tyr¹¹ side chain. nih.gov | Maintained binding affinity for NTS1 but acted as an antagonist (did not activate the receptor). nih.gov |
| Replacement with 6-OH-TIC | Solid-phase synthesis using the unnatural amino acid. acs.org | To introduce a conformational constraint and probe structure-activity relationships. acs.org | Dramatically decreased NTS1 binding affinity, resulting in a 50-fold selectivity for the NTS2 receptor. acs.org |
Molecular Interactions and Receptor Binding Mechanisms of Neurotensin, Iodo Tyr 11 Analogs
Neurotensin (B549771) Receptor Subtypes and Their Research Significance
Neurotensin exerts its effects by binding to three distinct receptor subtypes: NTS1, NTS2, and NTS3. nih.govnih.govresearchgate.net Two of these are G protein-coupled receptors (GPCRs), while the third belongs to a different class of proteins. nih.govresearchgate.netsigmaaldrich.com The differentiation and characterization of these subtypes are fundamental to elucidating the specific pathways through which neurotensin influences cellular activity.
The Neurotensin Receptor 1 (NTS1) is a classic G protein-coupled receptor (GPCR) that is considered the primary mediator for most of the well-documented effects of neurotensin in both the central nervous system and peripheral tissues. nih.govnih.govrndsystems.com It is characterized by its high affinity for neurotensin, with binding affinities (Kd) typically in the sub-nanomolar range (0.1-0.4 nM). oncotarget.comguidetopharmacology.org This high-affinity binding initiates a cascade of intracellular signaling events.
Upon agonist binding, NTS1 predominantly couples to Gq proteins, leading to the activation of phospholipase C (PLC). sigmaaldrich.comguidetopharmacology.org This activation results in the production of inositol (B14025) phosphates and the mobilization of intracellular calcium, key events in cellular signaling. nih.govnih.gov NTS1 activation has been linked to a wide array of physiological responses, including the modulation of dopamine (B1211576) systems, regulation of intestinal motility, and influences on cell proliferation. rndsystems.comnih.govnih.gov Due to its central role, NTS1 has been a significant focus of research, with non-peptide antagonists like SR 48692 being developed to probe its functions. nih.govsigmaaldrich.com
The Neurotensin Receptor 2 (NTS2), also a GPCR, is distinguished from NTS1 by its lower affinity for neurotensin, with binding affinities (Kd) in the low nanomolar range (approximately 2-5 nM). sigmaaldrich.comoncotarget.comguidetopharmacology.org A key pharmacological characteristic of NTS2 is its high sensitivity to the antihistamine drug levocabastine, which can compete with neurotensin for binding to this receptor subtype but not to NTS1. sigmaaldrich.comguidetopharmacology.orgwikipedia.org
The signaling pathways associated with NTS2 are more complex and appear to be dependent on the cellular system and species being studied. guidetopharmacology.orgnih.gov While NTS1 activation is blocked by the antagonist SR 48692, this compound surprisingly acts as an agonist at NTS2 receptors. sigmaaldrich.comnih.gov Conversely, neurotensin itself can act as an agonist or antagonist at the human NTS2 receptor depending on the cellular context. sigmaaldrich.comnih.gov Research, including studies using NTS2 knockout mice, has strongly implicated this receptor in mediating the analgesic (pain-reducing) effects of neurotensin. nih.govjneurosci.orgeneuro.orgjneurosci.org
Unlike NTS1 and NTS2, the Neurotensin Receptor 3 (NTS3) is not a G protein-coupled receptor. It is identical to a protein named sortilin, which is a type I receptor with a single transmembrane domain. researchgate.netnih.govdntb.gov.uawiley.com NTS3/Sortilin has a high affinity for neurotensin, comparable to that of NTS1. nih.gov Its primary role is in sorting and trafficking various proteins within the cell, directing them between compartments like the trans-Golgi network, endosomes, and lysosomes. researchgate.netliverpool.ac.uk
In addition to its sorting functions, NTS3/Sortilin also acts as a co-receptor, often forming complexes with other receptors to modulate their signaling. liverpool.ac.uk It has been shown to form a heterodimer with NTS1 on the cell surface. wiley.comencyclopedia.pub This interaction can modify the intracellular response to neurotensin binding, influencing signaling pathways and the internalization of the receptor complex. wiley.comencyclopedia.pubnih.gov NTS3/Sortilin can also interact with other receptor systems, highlighting its complex role in cellular regulation that extends beyond neurotensin signaling alone. nih.govnih.gov
| Feature | Neurotensin Receptor 1 (NTS1) | Neurotensin Receptor 2 (NTS2) | Neurotensin Receptor 3 (NTS3/Sortilin) |
|---|---|---|---|
| Receptor Type | G Protein-Coupled Receptor (GPCR) nih.govrndsystems.com | G Protein-Coupled Receptor (GPCR) sigmaaldrich.com | Single Transmembrane Domain (Type I) nih.govwiley.comresearchgate.net |
| Binding Affinity for NT | High (Kd ~0.1-0.4 nM) guidetopharmacology.org | Low (Kd ~2-5 nM) guidetopharmacology.org | High nih.gov |
| Primary Signaling Pathway | Gq/Phospholipase C Activation sigmaaldrich.comguidetopharmacology.org | Complex/System-Dependent (e.g., ERK1/2 activation) nih.govresearchgate.net | Protein Sorting/Trafficking, Co-receptor function researchgate.netliverpool.ac.uk |
| Key Pharmacological Feature | Blocked by SR 48692 nih.gov | Sensitive to Levocabastine; SR 48692 acts as an agonist sigmaaldrich.comwikipedia.org | Forms complexes with other receptors (e.g., NTS1) wiley.comnih.gov |
| Primary Associated Function | Mediates most classical NT effects (e.g., dopamine modulation) nih.govnih.gov | Analgesia nih.govjneurosci.orgjneurosci.org | Modulation of receptor signaling and trafficking researchgate.netnih.gov |
Radioligand Binding Assays using Iodinated Neurotensin Analogs
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of receptor properties in tissues and cell preparations. nih.gov The use of iodinated neurotensin analogs, such as [125I]iodo-Tyr(11)-neurotensin, is a common and highly sensitive method for these studies. nih.govrevvity.com In these assays, the radiolabeled ligand is incubated with a biological sample containing the receptors. By measuring the amount of radioactivity bound to the membranes, researchers can quantify receptor density and affinity. revvity.com
The maximal binding capacity, or Bmax, represents the total number of receptors present in a given sample. It is typically expressed as femtomoles (fmol) of radioligand bound per milligram (mg) of protein. science.gov To determine Bmax, saturation experiments are performed where samples are incubated with increasing concentrations of the radioligand until all receptor sites are occupied. The point at which binding becomes saturated corresponds to the Bmax value.
For example, a study using 125I-Trp11-neurotensin in rat gastric smooth muscle identified two binding sites with Bmax values of 6.6 fmol/mg for the high-affinity site and 11.4 fmol/mg for the low-affinity site. nih.gov Another analysis in rat brain membranes reported the density (Bmax) of NTS1 and NTS2 receptors to be 104 fmol/mg and 422 fmol/mg of protein, respectively. scirp.org These values provide critical information about the expression levels of neurotensin receptors in different tissues.
The dissociation constant, or Kd, is a measure of a ligand's binding affinity for its receptor. It is defined as the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Like Bmax, the Kd is determined through saturation binding experiments.
Studies using iodinated neurotensin have yielded specific affinity values for the different receptor subtypes. For instance, Scatchard analysis of 125I-Trp11-neurotensin binding revealed a high-affinity site with a Kd of 56 picomolar (pM) and a low-affinity site with a Kd of 1.92 nanomolar (nM). nih.gov Pharmacological profiles generally place the Kd of NTS1 in the 0.1-0.4 nM range, whereas the NTS2 receptor exhibits a lower affinity with a Kd of approximately 2-5 nM. guidetopharmacology.org In cultured cerebellar granule cells that selectively express NTS2, the binding affinity for (125)I-NT was found to be 3.1 nM. nih.gov
| Radioligand | Tissue/Cell Type | Receptor Site | Binding Affinity (Kd) | Binding Site Density (Bmax) | Reference |
|---|---|---|---|---|---|
| 125I-Trp11-neurotensin | Rat Gastric Smooth Muscle | High-Affinity | 56 pM | 6.6 fmol/mg | nih.gov |
| 125I-Trp11-neurotensin | Rat Gastric Smooth Muscle | Low-Affinity | 1.92 nM | 11.4 fmol/mg | nih.gov |
| [3H]SR 48692 | Rat Brain Membranes | NTS1 | 3.48 nM | 104 fmol/mg | scirp.org |
| [3H]SR 142948A | Rat Brain Membranes | NTS2 | 8.5 nM | 422 fmol/mg | scirp.org |
| 125I-Neurotensin | Cultured Rat Cerebellar Granule Cells | NTS2 | 3.1 nM | Not Reported | nih.gov |
Competitive Binding Studies with Unlabeled Analogs
Competitive binding assays are a fundamental tool for characterizing the affinity of unlabeled ligands, such as neurotensin analogs, by measuring their ability to displace a radiolabeled ligand from its receptor. In the context of neurotensin receptors (NTS), radio-iodinated neurotensin, often [¹²⁵I]-[Tyr³]-neurotensin, is a commonly used tracer. researchgate.net
In a typical assay, membrane preparations expressing neurotensin receptors are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of an unlabeled competitor compound. researchgate.net The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled analog increases, allowing for the determination of the competitor's inhibitory constant (Ki) or IC50 value (the concentration required to inhibit 50% of the specific binding).
Studies have demonstrated the high affinity and specificity of [¹²⁵I]-[Tyr³]-neurotensin binding to human ductal pancreatic adenocarcinoma sections. The displacement of this radiotracer by unlabeled neurotensin and its biologically active C-terminal fragment, acetyl-neurotensin-(8-13), occurs at high affinity. researchgate.net In contrast, the biologically inactive N-terminal fragment, neurotensin-(1-11), shows no significant displacement, confirming the specificity of the binding to the C-terminal region of the peptide. researchgate.net The neurotensin-(8-13) hexapeptide is considered the minimal sequence required for full binding activity. pnas.org
Table 1: Competitive Displacement of [³H]Neurotensin Binding by Unlabeled Neurotensin Fragments This table illustrates the relative potencies of various neurotensin fragments in competing for binding to synaptic membranes, highlighting the critical role of the C-terminal residues.
| Unlabeled Peptide Fragment | Relative Binding Potency Compared to Native Neurotensin |
|---|---|
| Neurotensin-(4-13) | More potent |
| Neurotensin-(6-13) | More potent |
| Neurotensin-(8-13) | More potent |
| Neurotensin-(9-13) | Dramatically decreased potency |
| Neurotensin-(1-10) | Complete loss of potency |
| Neurotensin-(1-12) | Almost complete loss of potency |
Data sourced from competitive inhibition experiments of [³H]neurotensin binding. pnas.org
Specificity and Selectivity Profiling on Neurotensin Receptor Subtypes
Neurotensin mediates its effects primarily through two high-affinity GPCR subtypes, the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). frontiersin.orgunibas.it These receptors can trigger different physiological responses, making subtype-selective ligands highly valuable as pharmacological tools and potential therapeutics. nih.govresearchgate.net The Tyr11 residue within the neurotensin sequence has been identified as a key determinant for subtype selectivity. frontiersin.orgnih.govd-nb.info
Modifications at position 11 can dramatically alter the affinity and selectivity profile of neurotensin analogs. For instance, replacing Tyr11 with certain unnatural amino acids, such as 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-Tic) or 7-OH-Tic, leads to a significant decrease in binding affinity for NTS1, which consequently enhances selectivity for NTS2. nih.govresearchgate.net Conversely, replacing Tyr11 with alanine (B10760859) results in a staggering 5400-fold reduction in affinity for NTS1, while the effect on NTS2 affinity is more moderate (a 70-fold decrease), indicating the differential importance of this residue for binding to the two receptor subtypes. d-nb.info
Table 2: Binding Affinities (Ki) and Selectivity of Neurotensin Analogs Modified at Position 11 This table presents the binding affinities of various NT(8-13) analogs for human NTS1 and NTS2 receptors, demonstrating how substitutions at the Tyr11 position influence receptor selectivity.
| Compound | Modification at Position 11 | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (hNTS1 Ki / hNTS2 Ki) |
|---|---|---|---|---|
| NT(8-13) | Tyrosine (Tyr) | 0.3 | 4.8 | 0.06 |
| Analog 1c | (R)-β²-homotyrosine | 1400 | 150 | 9.3 |
| Analog 2a | (S)-azaindolylalanine | 140 | 4.8 | 29.2 |
| Analog 2b | (R)-azaindolylalanine | 51000 | 83 | 614.5 |
Data derived from radioligand binding studies on CHO cells expressing hNTS1 or HEK293 cells expressing hNTS2. d-nb.info
Structural Insights into Ligand-Receptor Interactions
The determination of the crystal structure of NTS1 in complex with neurotensin has provided unprecedented, high-resolution insights into the molecular basis of their interaction. nih.govwikipedia.org
The crystal structure of the rat neurotensin receptor 1 (NTS1) was solved in an active-like state, bound to the C-terminal fragment of neurotensin, NT(8-13), at a resolution of 2.8 Å (PDB ID: 4GRV). nih.govrcsb.orgpdbj.org To achieve this, the receptor was thermostabilized and co-crystallized with the peptide agonist. nih.govplos.org
The structure reveals that the peptide agonist binds in an extended conformation within a deep pocket on the extracellular side of the receptor. wikipedia.orgrcsb.org The peptide is oriented nearly perpendicular to the plane of the cell membrane, with its C-terminus (Leu13) pointing towards the receptor's core. nih.govrcsb.org This structural information illuminates how a peptide agonist engages with a class A GPCR, showing key interactions between the ligand and residues in the transmembrane helices and extracellular loops of the receptor. d-nb.info
The Tyr11 residue is crucial for the high-affinity binding of neurotensin to NTS1. d-nb.info As mentioned, its substitution with alanine leads to a massive loss of affinity, an effect that is clearly explained by the crystal structure. d-nb.info
The structure shows that Tyr11 is stabilized through extensive van der Waals interactions within the binding pocket. d-nb.info Furthermore, the hydroxyl group on the side chain of Tyr11 forms a critical hydrogen bond with the backbone carbonyl of Leu55, a residue located at the N-terminus of the NTS1 receptor. d-nb.info This interaction helps to stabilize a specific conformation of the N-terminal region, which in turn lines the ligand-binding pocket. d-nb.info The backbone carbonyl of Tyr11 also engages in a hydrogen bond with Thr226 in the second extracellular loop, further anchoring the ligand within the receptor. d-nb.info
While crystal structures provide a static snapshot of the ligand-receptor complex, the process of receptor activation is highly dynamic. nih.govacs.org Studies combining Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have revealed that the binding of neurotensin is not a simple lock-and-key mechanism but rather an induced-fit process involving significant conformational flexibility, particularly of the Tyr11 residue. nih.govacs.orgdntb.gov.ua
MD simulations of neurotensin bound to NTS1 have provided profound insights into the dynamic nature of the interaction. nih.govacs.orgtandfonline.comacs.org These simulations, extending over microseconds, show that while the C-terminus of the neurotensin fragment is tightly bound and relatively stable within the receptor's core, the N-terminal portion exhibits greater flexibility. nih.govacs.org
Crucially, the simulations revealed that the side chain of Tyr11 is not fixed in a single conformation as seen in the crystal structures. nih.govnih.gov Instead, it dynamically samples at least two distinct rotameric states, known as gauche plus (g+) and gauche minus (g−). nih.govacs.orgnih.gov The crystal structures only capture the g+ state, suggesting that the conformational flexibility of Tyr11 is an essential, yet transient, feature of the binding and activation process. nih.govnih.gov
Conformational Dynamics of Tyrosine 11 During Receptor Activation
Saturation Transfer Difference (STD) NMR for Binding Mode Heterogeneity
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful, ligand-focused technique for investigating the binding of small molecules to large protein receptors, even for weak-affinity interactions. nih.govacs.org The method provides crucial information on the binding epitope, which is the specific part of the ligand in direct contact with the receptor. acs.org This is achieved by transferring magnetic saturation from the receptor to the bound ligand; this saturation is then passed to the pool of free ligand through rapid exchange, allowing for detection. nih.gov This technique has been instrumental in revealing the dynamic and complex nature of neurotensin (NT) analog binding to the neurotensin receptor 1 (NTS1). nih.govacs.org
Research combining STD-NMR with molecular dynamics (MD) simulations has uncovered significant binding mode heterogeneity, particularly concerning the Tyrosine-11 (Tyr11) residue, which is critical for receptor activation. nih.govacs.org While crystal structures present a static image of the bound state, these advanced solution-based methods reveal that the peptide remains flexible and samples multiple conformations within the receptor's binding pocket. nih.govrsc.org
A key study utilized the C-terminal tetrapeptide fragment NT(10-13) (sequence: PYIL), which contains the essential residues for NTS1 activation but has a weaker affinity suitable for STD-NMR analysis. nih.gov The experiments were conducted with a thermostabilized variant of NTS1 (enNTS1) to ensure stability. nih.govacs.org The resulting STD-NMR epitope map, which highlights the ligand protons in closest proximity to the receptor, showed a much stronger signal for Tyr11 than would be predicted from static crystal structures alone. nih.govacs.org This finding strongly suggested that Tyr11 is highly dynamic and samples multiple conformations when bound to NTS1. acs.orgnih.gov
To elucidate these alternative binding modes, molecular dynamics simulations were performed on both the NT(10-13) and the higher-affinity NT(8-13) fragments complexed with NTS1. nih.govacs.org These simulations confirmed the STD-NMR findings, revealing that the Tyr11 side chain is the most mobile part of the C-terminal fragment and can exist in at least two distinct rotameric states, defined by the χ1 torsion angle:
gauche plus (g+): This is the conformation consistently observed in all solved crystal and Cryo-EM structures of NTS1 with a bound agonist. nih.govacs.orgnih.gov
gauche minus (g-): This alternative conformation was frequently observed during the MD simulations, where the Tyr11 side chain would "flip" from the g+ state and remain stable in the g- state for extended periods. nih.govacs.org
This observed flexibility is not merely a random motion but appears to be a crucial element of the receptor activation mechanism. To test this hypothesis, a synthetic NT(10-13) analog was created where the flexible Tyr11 was replaced with a conformationally restrained residue, 7-OH-Tic. acs.orgnih.gov This analog, P(OH-TIC)IL, was able to bind to the NTS1 receptor with an affinity comparable to the original NT(10-13) fragment. However, despite binding, it failed to activate the receptor and instead acted as an antagonist. acs.orgnih.gov This result underscores that the conformational freedom of the Tyr11 side chain to toggle between different states is likely required to trigger the downstream signaling cascade. nih.gov
Further investigations using fluorinated neurotensin analogs and ¹⁹F-NMR have corroborated this model of conformational heterogeneity. nih.govresearchgate.net Studies on Y11tfmF-NT, where Tyr11 was replaced with para-trifluoromethyl-phenylalanine, also showed two distinct bound states in slow exchange, providing further evidence for an induced-fit binding mechanism where the ligand's conformation changes upon engaging with the receptor. nih.govresearchgate.netmpg.de
Table 1: Summary of STD-NMR and MD Simulation Findings for Neurotensin Analog Binding to NTS1
| Technique | Analyzed Ligand | Key Finding | Implication | Reference |
|---|---|---|---|---|
| STD-NMR | NT(10-13) (PYIL) | Increased signal intensity for Tyr11 protons compared to predictions from static structures. | Suggests Tyr11 is highly dynamic and samples multiple conformations in the bound state. | nih.govacs.org |
| Molecular Dynamics (MD) Simulation | NT(10-13) and NT(8-13) | Tyr11 side chain exists in two stable rotameric states: gauche plus (g+) and gauche minus (g-). | Confirms the binding mode heterogeneity observed in STD-NMR and identifies the specific alternate conformations. | nih.govacs.orgresearchgate.net |
| Functional Assay | P(OH-TIC)IL (NT(10-13) with conformationally restrained Tyr11) | Binds to NTS1 with similar affinity to NT(10-13) but acts as an antagonist, failing to activate the receptor. | Demonstrates that the conformational flexibility of the Tyr11 side chain is essential for NTS1 activation. | acs.orgnih.gov |
| ¹⁹F-NMR | Y11tfmF-NT (Fluorinated NT analog) | Revealed two distinct bound states (S1 and S2) in slow conformational exchange. | Provides independent evidence for conformational heterogeneity and supports an induced-fit binding mechanism. | nih.govresearchgate.net |
Signaling Pathways and Cellular Mechanisms Investigated with Neurotensin, Iodo Tyr 11 Analogs
G Protein-Coupled Receptor (GPCR) Signaling Transduction
NTRs are known to couple to several G protein families, initiating diverse signaling cascades. nih.gov The use of radioligands such as [¹²⁵I]iodo-Tyr(11)-neurotensin has been instrumental in characterizing the receptors that trigger these pathways. researchgate.net The primary signal transduction pathway for the NTS1 receptor involves its coupling to the Gαq/11 family of G proteins. researchgate.netnih.gov This interaction is a cornerstone of neurotensin-mediated cellular activity.
Upon agonist binding, the NTS1 receptor facilitates the exchange of GDP for GTP on the Gαq/11 subunit, causing the subunit to dissociate and become active. nih.gov This activated Gαq/11 subunit directly stimulates the effector enzyme Phospholipase C (PLC). researchgate.netnih.gov PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). rug.nl The generation of these second messengers is a pivotal step that propagates the signal downstream. Studies in various cell systems, including human bone cells and CHO cells expressing specific receptors, have confirmed that GPCRs can activate PLC-β1 specifically through the Gαq/11 subunit, an interaction that is typically insensitive to pertussis toxin. nih.gov The entire cascade, from receptor binding to PLC activation, forms a well-established pathway for many GPCRs, including the NTS1 receptor. researchgate.netrug.nl
A direct and measurable consequence of PLC activation is the mobilization of intracellular calcium ([Ca²⁺]i). nih.gov The second messenger IP₃, generated by PLC, diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). nih.gov This binding event triggers the release of stored Ca²⁺ from the ER into the cytoplasm, causing a rapid and transient increase in cytosolic calcium concentration. nih.gov This calcium flux can be precisely measured in cell-based assays using fluorescent calcium indicators like Fura-2. nih.gov For instance, in the human colon carcinoma cell line HT-29, which endogenously expresses neurotensin (B549771) receptors, neurotensin induces a measurable mobilization of intracellular Ca²⁺. researchgate.net This response can be competitively antagonized, demonstrating the specificity of the receptor-mediated event. researchgate.net Such assays are fundamental for studying the functional consequences of NTR activation and for screening the activity of potential agonists and antagonists. researchgate.netacs.org
| Pathway Component | Description | Key Findings | Citations |
| Receptor | Neurotensin Receptor 1 (NTS1) | A GPCR that couples to the Gαq/11 subunit. | researchgate.netnih.gov |
| G Protein | Gαq/11 | Activated by NTS1, it stimulates the effector enzyme Phospholipase C (PLC). | researchgate.netnih.gov |
| Effector Enzyme | Phospholipase C (PLC) | Cleaves PIP2 into the second messengers IP₃ and DAG. | researchgate.netrug.nl |
| Second Messenger | Inositol 1,4,5-trisphosphate (IP₃) | Binds to receptors on the endoplasmic reticulum, releasing stored calcium. | nih.gov |
| Cellular Response | Calcium ([Ca²⁺]i) Mobilization | A transient increase in cytosolic calcium, measurable in cell-based assays. | nih.govresearchgate.net |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The activation of neurotensin receptors also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govnih.gov MAPKs are a family of serine/threonine-specific protein kinases that regulate a multitude of cellular processes, including gene expression, proliferation, differentiation, and survival. wikipedia.org The pathway typically involves a three-tiered kinase module where a MAP3K activates a MAP2K, which in turn activates a MAPK. mdpi.com
In cells expressing human neurotensin receptors, such as transfected Chinese hamster ovary (CHO) cells or the human pancreatic cancer cell line MIA PaCa-2, neurotensin treatment stimulates the activation of the ERK1/2 (also known as p44/p42) isoforms of MAPK in a time- and dose-dependent manner. nih.govnih.gov This activation is characterized by the phosphorylation of the MAPK proteins. nih.gov The signaling from the neurotensin receptor to the MAPK pathway is complex, involving mechanisms that include both pertussis toxin-sensitive (likely via Gαi) and insensitive (via Gαq/11) G proteins, as well as the activation of Protein Kinase C (PKC), a downstream target of DAG. nih.gov This demonstrates that the NTS1 receptor can engage multiple G protein subtypes to initiate MAPK signaling, highlighting the pleiotropic nature of its signaling capacity.
Modulation of RhoGTPases, Focal Adhesion Kinase (FAK), and Src Kinase
Beyond the canonical Gαq/PLC and MAPK pathways, NTS1 signaling intricacies involve the modulation of key proteins that regulate the cytoskeleton, cell adhesion, and migration.
RhoGTPases : The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton. Evidence from other GPCRs shows that they can signal through G proteins to activate RhoA. For instance, amphetamines have been shown to activate RhoA via an intracellular GPCR coupled to Gα13. researchgate.net While direct evidence linking iodo-tyr(11)-neurotensin to this specific pathway is developing, the established role of GPCRs in RhoA activation suggests a likely mechanism for NTS1 to influence cell morphology and motility. researchgate.netscience.gov
Focal Adhesion Kinase (FAK) : FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction and the formation and turnover of focal adhesions. nih.gov Activation of FAK is crucial for cell migration. nih.gov Interestingly, some GPCR signaling pathways converge on FAK activation. For example, the viral GPCR homolog US28 has been shown to activate FAK through a PLC-β-dependent mechanism. nih.govresearchgate.net Given that NTS1 is a potent activator of PLC, it is plausible that it modulates FAK activity through a similar mechanism, thereby influencing cell adhesion and migration.
Src Kinase : Src is a non-receptor tyrosine kinase that functions as a downstream effector for numerous transmembrane receptors, playing key roles in regulating cell growth, survival, and migration. elifesciences.org Other GPCRs, such as the μ-opioid receptor, have been shown to undergo Src-dependent phosphorylation, which modulates their signaling output. embopress.org This phosphorylation can create docking sites for other signaling proteins, leading to the activation of additional pathways. embopress.org The potential for Src to be recruited and activated downstream of NTS1 represents another layer of signaling complexity, linking neurotensin to the regulation of diverse and critical cellular functions.
| Modulated Protein | Function | Link to GPCR/NTS1 Signaling | Citations |
| RhoGTPases (e.g., RhoA) | Regulate actin cytoskeleton, cell shape, and motility. | Can be activated by GPCRs via G protein coupling (e.g., Gα13). | researchgate.netscience.gov |
| Focal Adhesion Kinase (FAK) | Regulates cell adhesion, migration, and survival. | Can be activated downstream of GPCR-mediated PLC activation. | nih.govresearchgate.net |
| Src Kinase | Regulates cell growth, survival, and migration. | Can be activated by and phosphorylate other GPCRs, modulating their signaling. | elifesciences.orgembopress.org |
Receptor Internalization and Desensitization Mechanisms
Continuous or repeated stimulation of GPCRs typically leads to a waning of the response, a process known as desensitization. nih.gov This is a crucial negative feedback mechanism that protects the cell from overstimulation. Desensitization is often followed by receptor internalization, or endocytosis, where the receptors are removed from the cell surface into intracellular compartments. nih.govnih.gov These processes have been studied for neurotensin receptors using radiolabeled ligands like [¹²⁵I]iodo-Tyr(11)-neurotensin, which allows for the tracking of receptors from the plasma membrane to internal vesicles. nih.gov
The process begins with the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). nih.govsemanticscholar.org This phosphorylation increases the receptor's affinity for proteins called arrestins. semanticscholar.org Arrestin binding to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling it from its signaling pathway and causing desensitization. nih.gov
Following desensitization, arrestins can act as adaptor proteins, linking the receptor to the endocytic machinery. nih.gov For many GPCRs, including likely the NTS1 receptor, this involves recruiting the receptor to clathrin-coated pits. science.govnih.gov These pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, carrying the receptor into the cell in a process known as clathrin-mediated endocytosis. nih.gov Electron microscopy studies have provided direct visual evidence of ligand-induced internalization of neurotensin receptors into endosome-like structures within neurons. nih.gov Once internalized, the receptors can be either dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted to lysosomes for degradation, a process known as down-regulation. nih.gov
β-Arrestin Involvement
Upon activation by an agonist like neurotensin, the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), initiates signals through two primary pathways: canonical G protein activation and β-arrestin-mediated signaling. nih.gov The two non-visual arrestin isoforms, β-arrestin 1 (arrestin-2) and β-arrestin 2 (arrestin-3), are ubiquitously expressed intracellular proteins that play a dual role in GPCR function. nih.govnih.gov
Initially, β-arrestins were known for their role in desensitizing GPCRs. Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. nih.gov This phosphorylation event is a critical step that promotes the high-affinity binding of β-arrestins to the receptor. nih.gov The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, effectively "arresting" or terminating G protein-dependent signaling. nih.gov This process is a fundamental negative feedback mechanism.
Beyond desensitization, β-arrestins are now recognized as versatile scaffold proteins that initiate their own distinct signaling cascades. nih.gov After binding to NTSR1, β-arrestins link the receptor to components of the endocytic machinery, such as clathrin, triggering receptor internalization. nih.gov This internalization, which can be tracked using radiolabeled ligands like [¹²⁵I]-Tyr(11)-Neurotensin, removes receptors from the cell surface. More importantly, the receptor-arrestin complex can function as a signaling hub, activating pathways like the mitogen-activated protein kinase (MAPK) cascade.
Structural studies, including a cryo-electron microscopy structure of the human NTSR1 in complex with β-arrestin 1, have provided a detailed view of this interaction. nih.govnih.gov These studies reveal a highly dynamic and plastic interface between the receptor and arrestin, highlighting the complexity of GPCR-arrestin interactions. nih.gov The concept of "biased agonism" has emerged from these findings, describing how certain ligands can preferentially activate either the G protein or the β-arrestin pathway, leading to distinct physiological outcomes. nih.govbiorxiv.org This has spurred the development of biased allosteric modulators, such as SBI-553, which selectively promote β-arrestin signaling downstream of NTSR1. nih.gov
| Characteristic | G Protein-Mediated Signaling | β-Arrestin-Mediated Signaling |
|---|---|---|
| Primary Effector | Gαq/11, leading to Phospholipase C (PLC) activation. nih.govnih.gov | β-arrestin 1 and 2 as scaffolds. nih.govnih.gov |
| Key Second Messengers | Inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov | Activation of MAPK cascades (e.g., ERK). |
| Primary Function | Initiation of acute cellular responses (e.g., Ca²+ mobilization). nih.gov | Receptor desensitization, internalization, and sustained signaling. nih.govnih.gov |
| Signal Onset & Duration | Rapid and transient. | Slower onset and more sustained. |
| Ligand Type Example | Neurotensin (balanced agonist). | SBI-553 (β-arrestin-biased allosteric modulator). nih.gov |
Role of NTSR3 in Modulating NTS1 Signaling via Heterodimerization
The signaling landscape of NTSR1 is further complicated by its interaction with the neurotensin receptor 3 (NTSR3), also known as sortilin. nih.govresearchgate.net Unlike the seven-transmembrane NTSR1, NTSR3 is a type I receptor with a single transmembrane domain and belongs to the Vps10p protein family. nih.gov Biochemical evidence, including immunoprecipitation experiments in the HT29 human colonic adenocarcinoma cell line, has demonstrated that NTSR1 and NTSR3 can form a heterodimeric complex at the cell surface. nih.govencyclopedia.pubmdpi.com
This physical association has profound consequences for neurotensin-induced cellular responses. A key finding is that upon stimulation by neurotensin, the entire NTSR1-NTSR3 complex is internalized. nih.govmdpi.comresearchgate.net The interaction within this complex modulates the downstream signaling pathways typically associated with NTSR1. nih.govencyclopedia.pubresearchgate.net Specifically, the formation of the heterodimer has been shown to alter both phosphoinositide (PI) turnover and the phosphorylation of mitogen-activated protein (MAP) kinases. nih.govencyclopedia.pubmdpi.com
Research in HT29 cells has elegantly dissected the differential impact of this heterodimerization. It was demonstrated that the G protein-mediated activation of phospholipase C was unaffected by blocking the internalization of the receptor complex. encyclopedia.pubmdpi.com In contrast, neurotensin-induced Erk1/2 phosphorylation and subsequent cell proliferation were dependent on the internalization of the NTSR1-NTSR3 complex. encyclopedia.pubmdpi.com This indicates that the heterodimer segregates signaling pathways: a rapid, G protein-dependent pathway initiated at the plasma membrane and a distinct, sustained, internalization-dependent pathway that requires the NTSR1-NTSR3 complex to be sequestered into the cell to activate the MAP kinase cascade. encyclopedia.pubmdpi.com Therefore, NTSR3 acts as a critical modulator, or co-receptor, that fine-tunes the cellular response to neurotensin by directing NTSR1 toward specific signaling outcomes. nih.govresearchgate.netencyclopedia.pub
Preclinical Research Applications and Models
In Vitro Receptor Autoradiography for Receptor Distribution Mapping
Receptor autoradiography using iodinated neurotensin (B549771) is a fundamental technique for visualizing the precise location and density of neurotensin receptors in tissue sections. The high specific activity of the ¹²⁵I isotope provides excellent sensitivity for detecting even low quantities of receptors.
In vitro autoradiography with radiolabeled neurotensin analogues has been instrumental in mapping the distribution of neurotensin binding sites throughout the central nervous system. Studies in the rat brain using monoiodo [¹²⁵I]Tyr³-neurotensin have provided detailed light microscopic visualizations of these sites. nih.gov Similarly, characterization of [¹²⁵I-Tyr³]-neurotensin binding in the human brain has revealed specific distribution patterns. For instance, in the human substantia nigra, high concentrations of binding sites are found in the nucleus paranigralis and pars compacta, with lower levels in the pars reticulata. nih.gov
Further research in the human entorhinal cortex has shown that [¹²⁵I]-neurotensin binding is most prominent in the cell clusters of layer II. johnshopkins.edu This specific localization suggests that iodinated neurotensin can be a valuable probe for investigating receptor alterations in neuropsychiatric diseases associated with the mesial temporal lobe. johnshopkins.edu Scatchard analysis of binding in human substantia nigra homogenates identified two distinct populations of binding sites with different affinities, a high-affinity site (Kd of 0.26 nM) and a low-affinity site (Kd of 4.3 nM). nih.gov
Distribution of Neurotensin Binding Sites in Human Brain Regions
| Brain Region | Binding Site Density | Reference |
|---|---|---|
| Substantia Nigra (Nucleus Paranigralis) | High | nih.gov |
| Substantia Nigra (Pars Compacta) | High | nih.gov |
| Substantia Nigra (Pars Reticulata) | Low | nih.gov |
| Entorhinal Cortex (Layer II) | Prominent | johnshopkins.edu |
| Presubiculum | Dense | johnshopkins.edu |
| Hippocampus | Minimal | johnshopkins.edu |
Autoradiography with [¹²⁵I-Tyr³]-neurotensin has been pivotal in identifying neurotensin receptors (NT-R) as potential biomarkers and therapeutic targets in cancer. Studies have revealed that a significant percentage of ductal pancreatic adenocarcinomas express a high density of these receptors, whereas they are absent in normal pancreatic tissues and cases of chronic pancreatitis. nih.govnih.gov
Research investigating pancreatic ductal carcinoma primaries, liver metastases, and precursor lesions known as Pancreatic Intraepithelial Neoplasia (PanIN) has provided further insights. unibe.ch Using [¹²⁵I-Tyr³]-neurotensin, it was found that a high percentage of both primary tumors and their liver metastases express NT-R. unibe.ch The expression in PanIN lesions correlated with the grade of the neoplasia; NT-R were absent in PanIN 1B lesions but were present in a subset of PanIN 2 and a majority of PanIN 3 lesions. unibe.ch Displacement experiments with the selective NTS1 receptor antagonist SR48692 confirmed that the receptors detected are of the type 1 subtype (NTS1). unibe.ch This selective and high expression of NTS1 in advanced precursor lesions and invasive cancers highlights its potential as a target for diagnostic imaging and therapy. nih.govunibe.ch
Neurotensin Receptor (NT-R) Expression in Pancreatic Lesions
| Tissue Type | Number of Cases Studied | Number of NT-R Positive Cases | Percentage Positive | Reference |
|---|---|---|---|---|
| Ductal Adenocarcinoma (Primary) | 18 | 13 | 72% | unibe.ch |
| Ductal Adenocarcinoma (Liver Metastasis) | 23 | 14 | 61% | unibe.ch |
| PanIN 1B | 6 | 0 | 0% | unibe.ch |
| PanIN 2 | 6 | 2 | 33% | unibe.ch |
| PanIN 3 | 7 | 5 | 71% | unibe.ch |
In Vitro Functional Assays for Receptor Activation Studies
Beyond mapping their location, understanding how neurotensin binding activates receptors is crucial. In vitro functional assays provide this information by measuring the downstream cellular consequences of receptor activation.
Neurotensin receptors, particularly the NTS1 subtype, are G protein-coupled receptors that often signal through the phospholipase C pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov Cell-based assays are commonly used to measure this response. These assays typically involve loading cells with a calcium-sensitive fluorescent dye, such as Fluo-4 or Fluo-8, which increases its fluorescence intensity upon binding to Ca²⁺. plos.orgaatbio.com
Upon stimulation with neurotensin, the activation of NTS1 receptors triggers a rapid rise in [Ca²⁺]i. nih.gov Studies in cultured dopaminergic neurons have demonstrated that this calcium elevation results from both an influx of calcium from the extracellular medium and its release from intracellular stores. nih.gov This neurotensin-evoked calcium influx can be blocked by the NTS1-selective antagonist SR48692. nih.gov The measurement of these calcium transients using fluorescence plate readers allows for the characterization of agonist potency and antagonist efficacy in a high-throughput format. aatbio.com
Isolated smooth muscle preparations, such as the rat ileum, provide a classic pharmacological model for studying the functional effects of neurotensin. In these in vitro systems, the contractile or relaxant response of the muscle tissue to neurotensin is measured. Studies have shown that neurotensin's effect is species-specific; for example, it causes relaxation of the rat ileum but contraction of the guinea-pig ileum. nih.gov
In the rat ileum, neurotensin induces an inhibitory or relaxant effect on muscle contraction. nih.govnih.gov This inhibitory action is mediated by apamin-sensitive K⁺ channels and is also dependent on calcium, as it is blocked by Ca²⁺-channel antagonists like nitrendipine (B1678957) or verapamil. nih.gov These muscle contraction studies suggest that neurotensin acts directly on the intestinal smooth muscle to produce its effects. nih.gov
In Vivo Animal Models for Receptor Targeting and Physiological Studies
In vivo animal models are essential for understanding the physiological roles of neurotensin and for evaluating the potential of receptor-targeted strategies in a whole-organism context. These studies bridge the gap between in vitro findings and potential clinical applications.
Electrophysiological studies in anesthetized rats have been used to examine the neuromodulatory functions of neurotensin in the brain. For instance, direct application of neurotensin into the nucleus accumbens was found to modulate the firing rate of neurons and, significantly, to attenuate the inhibitory effects of dopamine (B1211576). nih.govresearchgate.net This provides in vivo evidence for the functional interaction between neurotensin and dopamine systems, which has implications for neuropsychiatric disorders. nih.gov
Furthermore, animal models, including genetically engineered knock-out mice, have been crucial for dissecting the specific roles of different neurotensin receptor subtypes. Using mice lacking the NTS1 receptor, researchers demonstrated that the dopamine efflux in the nucleus accumbens evoked by neurotensin administration into the ventral tegmental area is mediated almost entirely via the NTS1 receptor. nih.gov These in vivo models are indispensable for validating the physiological relevance of receptor targets identified in in vitro studies.
Studies on Dopaminergic System Modulation (e.g., Dopamine Efflux in Prefrontal Cortex and Nucleus Accumbens)
Neurotensin is a significant modulator of the dopaminergic system, with interactions that have implications for various neurological and psychiatric conditions. The ventral tegmental area (VTA), a key region for dopamine production, is a primary site of this interaction. Studies have shown that neurotensin administration into the VTA can increase dopamine turnover in crucial brain regions like the corpus striatum and nucleus accumbens. nih.gov
While direct studies focusing on the in-vivo effects of "iodo-tyr(11)-neurotensin" on dopamine efflux are not extensively documented, research on closely related analogs provides valuable insights. For instance, the analog [D-Tyr¹¹]neurotensin has been investigated for its effects on dopamine release. When introduced into the VTA, [D-Tyr¹¹]neurotensin was found to be less potent than native neurotensin in the caudal nucleus accumbens but more potent in the rostral nucleus accumbens, highlighting regionally specific effects on dopamine modulation. In the prefrontal cortex, however, [D-Tyr¹¹]neurotensin was observed to be ineffective at increasing dopamine efflux. This suggests that modifications at the Tyr¹¹ position can significantly alter the interaction of neurotensin with receptors that mediate dopamine release.
Furthermore, research indicates that neurotensin's modulation of D2 agonist binding in neostriatal membranes is not mediated by G proteins. nih.gov The use of radiolabeled ligands like [¹²⁵I]iodo-Tyr¹¹-neurotensin is instrumental in such binding assays to elucidate the molecular mechanisms of these interactions.
Table 1: Comparative Effects of Neurotensin Analogs on Dopamine Efflux
| Brain Region | Neurotensin Effect | [D-Tyr¹¹]Neurotensin Effect |
|---|---|---|
| Prefrontal Cortex | Increased Dopamine Efflux | Ineffective |
| Caudal Nucleus Accumbens | Increased Dopamine Efflux | Less Potent than Neurotensin |
| Rostral Nucleus Accumbens | Increased Dopamine Efflux | More Potent than Neurotensin |
Investigation of Antinociceptive Effects
The central administration of neurotensin is known to produce significant antinociceptive, or pain-relieving, effects. This has spurred interest in developing stable neurotensin analogs with therapeutic potential for pain management. These effects are mediated through neurotensin receptors and are independent of the opioid system, offering a potential advantage in avoiding opioid-related side effects. nih.govnih.gov
While specific studies on the antinociceptive properties of "iodo-tyr(11)-neurotensin" are limited, the broader research into neurotensin analogs indicates that modifications to the peptide sequence can enhance stability and systemic activity. The development of such analogs is crucial for overcoming the rapid degradation of native neurotensin in the body. The analgesic actions of neurotensin are readily dissociated from opioids as they are not blocked by opioid antagonists like naloxone. nih.gov Research has shown that the NTS1 receptor plays a key role in mediating the analgesic effects of neurotensin in persistent pain models. nih.govnih.gov The functional interaction between the neurotensin and opioid systems appears to primarily influence supraspinally-mediated antinociceptive behaviors. nih.govnih.gov
Hypothermia Induction in Animal Models
Neurotensin is a potent inducer of hypothermia when administered centrally in animal models. nih.govscintillon.org This effect is attributed to its action on the preoptic area of the hypothalamus, the primary thermoregulatory center of the brain. scintillon.org The hypothermic response to neurotensin involves both the neurotensin receptor 1 (NTSR1) and neurotensin receptor 2 (NTSR2). nih.gov
Structure-activity relationship studies have been conducted to identify the key components of the neurotensin molecule responsible for its hypothermic effects. Research has shown that analogs with modifications at the tyrosine-11 position can retain potent hypothermic activity. Specifically, [D-Tyr¹¹]-NT has been identified as one of the most potent peptides in reducing the body temperature of cold-exposed rats. This indicates that the C-terminal portion of the neurotensin molecule is essential for its hypothermic action.
Table 2: Potency of Neurotensin Analogs in Inducing Hypothermia
| Compound | Hypothermic Activity |
|---|---|
| Neurotensin | Potent |
| [D-Tyr¹¹]-NT | Highly Potent |
| [D-Arg⁹]-NT | Inactive |
| NT₉₋₁₃ | Inactive |
Applications in Cancer Research Models (Preclinical)
The neurotensin system, particularly the neurotensin receptor 1 (NTSR1), is frequently overexpressed in a variety of human cancers, including those of the colon, pancreas, lung, breast, and prostate. nih.gov This overexpression has been linked to cancer cell growth, proliferation, and tumor progression, making the NTSR1 a promising target for both diagnostic imaging and therapeutic intervention. nih.govmdpi.com
Effects on Cancer Cell Growth and Proliferation in Cell Lines
Neurotensin has been shown to stimulate the growth of various cancer cell lines in vitro. mdpi.commdpi.com This proliferative effect is mediated through the NTSR1, which, upon activation, triggers several downstream signaling pathways implicated in cell growth and survival. nih.gov For instance, in colon cancer cells, neurotensin can activate the epidermal growth factor receptor (EGFR) and the MAPK signaling pathway. nih.gov
While direct studies on the effect of "iodo-tyr(11)-neurotensin" on cancer cell proliferation are not widely available, the radiolabeled form, [¹²⁵I]iodo-Tyr¹¹-neurotensin, is a standard tool used in competitive binding assays. These assays are essential for determining the affinity of newly synthesized neurotensin analogs or NTSR1 antagonists for the receptor on cancer cell lines, such as the human colon adenocarcinoma cell line HT29. mdpi.com This characterization is a fundamental step in the preclinical development of novel anti-cancer agents that target the neurotensin system.
Receptor Expression in Xenograft Tumor Models
Animal models, particularly xenografts where human cancer cells are implanted into immunodeficient mice, are invaluable for studying tumor growth in a living organism and for evaluating the efficacy of potential cancer therapies. Given the high expression of NTSR1 in many tumors, these models are widely used in neurotensin-related cancer research. mdpi.com
Autoradiography with [¹²⁵I]iodo-Tyr¹¹-neurotensin is a key technique for visualizing the distribution and density of neurotensin receptors in tissues from these xenograft models. johnshopkins.edu This method provides high-resolution mapping of receptor expression, confirming the suitability of the tumor model for testing NTSR1-targeted agents and helping to correlate receptor density with treatment response. For example, studies have demonstrated high levels of specific binding of radiolabeled neurotensin to sections of human entorhinal cortex, illustrating the utility of this technique in mapping receptor distribution. johnshopkins.edu
Development of Radioligands for In Vivo Imaging (SPECT, PET) in Animal Models
The development of radiolabeled ligands that can be detected by non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) is a major focus of modern oncology research. nih.govresearchgate.net The overexpression of NTSR1 on cancer cells makes it an excellent target for developing such imaging agents.
While [¹²⁵I]iodo-Tyr¹¹-neurotensin itself is primarily used for in vitro applications due to the gamma emission properties of ¹²⁵I being suboptimal for clinical SPECT imaging, it plays a crucial role in the development of other radioligands. New neurotensin-based molecules designed for PET (using isotopes like ⁶⁸Ga or ⁶⁴Cu) or SPECT (using isotopes like ⁹⁹mTc) are often first evaluated for their binding affinity to NTSR1 in competitive assays against [¹²⁵I]iodo-Tyr¹¹-neurotensin. nih.gov
Recent advancements have led to the creation of novel ⁹⁹mTc-labeled nonpeptide NTSR1 antagonists for SPECT imaging of neurotensin receptor-positive tumors. nih.gov These agents have shown promising results in preclinical studies using HT-29 tumor-bearing nude mice, demonstrating specific tumor uptake and favorable tumor-to-background ratios. nih.gov This highlights the ongoing efforts to translate the knowledge of the neurotensin system into clinically relevant diagnostic tools.
Radiopharmaceutical Research for Targeted Radionuclide Therapy in Xenograft Models
The development of radiolabeled neurotensin (NT) analogs for targeted radionuclide therapy is a significant area of preclinical research. This approach leverages the overexpression of neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTR1), on the surface of various cancer cells. nih.govtums.ac.ir By attaching a therapeutic radionuclide to a neurotensin analog, the resulting radiopharmaceutical can be directed to tumor sites, delivering a cytotoxic radiation dose specifically to malignant cells while minimizing exposure to healthy tissues. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the efficacy and tumor-targeting capabilities of these novel agents. nih.govethz.ch
Modification of the neurotensin peptide sequence is often necessary to enhance its stability in vivo, as the natural peptide is rapidly degraded by proteases. ethz.chresearchgate.net A key cleavage site in the neurotensin sequence is the Tyr(11)-Ile(12) bond. ethz.ch Therefore, introducing a radioiodine atom at the tyrosine-11 position, creating iodo-Tyr(11)-neurotensin, serves a dual purpose: it provides a point for radiolabeling and can contribute to stabilizing the peptide against enzymatic degradation. ethz.chnih.gov
Preclinical studies in xenograft models investigate several aspects of these radiopharmaceuticals. Biodistribution studies are performed to quantify the uptake and retention of the radiolabeled compound in the tumor versus other organs over time. nih.govnih.gov High tumor uptake, coupled with rapid clearance from non-target tissues like blood and kidneys, is a desirable characteristic for a therapeutic agent. tums.ac.irethz.ch The specificity of tumor uptake is confirmed through blocking studies, where co-injection of an excess of unlabeled neurotensin competes with the radiopharmaceutical for receptor binding, leading to a significant reduction in tumor radioactivity. nih.gov
Various human cancer cell lines that overexpress NTR1 are used to establish these xenograft models. Commonly used models include human colon adenocarcinoma (e.g., HT-29, WiDr) and prostate cancer (e.g., PC-3). nih.govnih.govnih.goveur.nl Researchers have evaluated a range of neurotensin analogs labeled with different therapeutic radionuclides, such as Rhenium-188 (¹⁸⁸Re) and Lutetium-177, in these models. ethz.chnih.gov For instance, a stabilized ¹⁸⁸Re-labeled neurotensin analog, NT-XIX, demonstrated significant therapeutic potential in a study using nude mice with HT-29 xenografts. Treatment with ¹⁸⁸Re-NT-XIX resulted in a 50% decrease in tumor growth after three weeks. ethz.ch
The data gathered from these xenograft studies, including tumor-to-tissue ratios and therapeutic efficacy, are critical for advancing the most promising radiolabeled neurotensin analogs, such as those based on iodo-Tyr(11)-neurotensin, toward clinical applications. ethz.chnih.gov
Detailed Research Findings
The following tables summarize key findings from preclinical studies on various radiolabeled neurotensin analogs in different xenograft models. These studies illustrate the principle of NTR1-targeted radionuclide delivery and therapy.
| Radiopharmaceutical | Xenograft Model (Cell Line) | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
|---|---|---|---|---|
| (111)In-3BP-228 | HT-29 (Colon Adenocarcinoma) | 3 h | 10.2 ± 5.3 | nih.gov |
| (111)In-3BP-227 | HT-29 (Colon Adenocarcinoma) | 6 h | 8.4 ± 3.1 | nih.gov |
| [99mTc]Tc-DT11 | PC-3 (Prostate Adenocarcinoma) | 4 h | 4.23 ± 0.58 | nih.goveur.nl |
| [99mTc]Tc-DT11 + [99mTc]Tc-DB7 | PC-3 (Prostate Adenocarcinoma) | 4 h | 7.70 ± 0.89 | nih.goveur.nl |
| [99mTc]Tc-DT11 + [99mTc]Tc-DB7 + Entresto® | PC-3 (Prostate Adenocarcinoma) | 4 h | 11.57 ± 1.92 | nih.goveur.nl |
| Radiopharmaceutical | Xenograft Model (Cell Line) | Key Finding | Reference |
|---|---|---|---|
| 188Re-NT-XIX | HT-29 (Colon Adenocarcinoma) | Decreased tumor growth by 50% after 3 weeks of treatment. | ethz.ch |
Analytical and Characterization Techniques in Neurotensin Analog Research
Radioimmunoassay (RIA) for Peptide Detection and Quantification
Radioimmunoassay (RIA) is a highly sensitive and specific technique used for quantifying picomolar concentrations of antigens, such as neurotensin (B549771), in biological fluids and tissue extracts. The principle of RIA is based on competitive binding, where a radiolabeled antigen (the tracer) and an unlabeled antigen (the sample or standard) compete for a limited number of binding sites on a specific antibody.
In the context of neurotensin research, monoiodinated Tyr(11)-neurotensin, specifically [¹²⁵I]-(Tyr¹¹)-NT, is frequently used as the radiolabeled tracer. The preparation of this tracer is a critical first step. A common method is the chloramine-T method for radioiodination, which must be carefully controlled to produce a homogeneous preparation. nih.gov Low amounts of chloramine-T (e.g., 1.8 nmol) are used in the presence of an excess of the peptide (e.g., 6 nmol) to favor monoiodination. nih.gov Following the labeling process, purification is essential to separate the labeled peptide from the unlabled peptide and other reactants. Ion-exchange chromatography is an effective method for this purification. nih.gov
The resulting high-specific-activity tracer is then used in the RIA protocol. A C-terminally-directed antibody is often employed, as it specifically binds the biologically active forms of neurotensin. nih.gov The assay involves incubating a fixed amount of the antibody and the [¹²⁵I]-(Tyr¹¹)-NT tracer with either standard solutions of unlabeled neurotensin of known concentrations or with the unknown samples. After reaching equilibrium, the antibody-bound antigen is separated from the free antigen, and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of neurotensin in the unknown sample is determined by comparing its ability to displace the radiolabeled tracer with that of the standard curve. This technique offers high sensitivity, often detecting concentrations of less than 0.3 fmol per tube, with good reproducibility as indicated by low inter- and intra-assay variations (e.g., 11.2% and 5.8%, respectively). nih.gov
| Parameter | Description | Reference |
| Tracer | [¹²⁵I]-(Tyr¹¹)-Neurotensin | nih.gov |
| Labeling Method | Chloramine-T | nih.gov |
| Purification | Ion-exchange chromatography | nih.gov |
| Antibody Type | C-terminally-directed | nih.gov |
| Sensitivity | <0.3 fmol per tube | nih.gov |
| Intra-assay Variation | 5.8% | nih.gov |
| Inter-assay Variation | 11.2% | nih.gov |
Quantitative Receptor Autoradiography for Receptor Density Analysis
Quantitative receptor autoradiography is a powerful technique used to visualize and quantify the distribution and density of neurotransmitter receptors in tissue sections. For neurotensin receptor studies, radioiodinated ligands like [¹²⁵I]-(Tyr¹¹)-NT are invaluable tools.
The method involves incubating thinly sliced tissue sections (e.g., from the brain) with a solution containing the radiolabeled ligand. The ligand binds specifically to the neurotensin receptors present in the tissue. After incubation, the sections are washed to remove non-specifically bound radioligand. The sections are then apposed to a radiation-sensitive film or emulsion. The radioactive decay from the bound [¹²⁵I]-(Tyr¹¹)-NT exposes the film, creating a two-dimensional map of receptor distribution.
By co-exposing standards with known amounts of radioactivity, the optical density of the film can be calibrated and converted into absolute units of receptor density (e.g., fmol/mg of protein). This quantitative aspect allows for precise comparisons of receptor levels between different brain regions or under different experimental conditions. nih.gov Studies using this technique have successfully mapped high densities of neurotensin binding sites in dopaminergic-rich areas of the human brain, such as the substantia nigra, the ventral tegmental area, and the striatum, providing anatomical evidence for the interaction between neurotensin and dopamine (B1211576) systems. nih.gov
Molecular Modeling and Computational Chemistry
Molecular modeling and computational chemistry provide critical insights into the three-dimensional structure of neurotensin analogs and their interactions with receptors at an atomic level. These techniques are instrumental in designing novel ligands with improved selectivity and affinity for specific neurotensin receptor subtypes (NTS1 and NTS2).
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex. nih.govacs.org These simulations can reveal key interactions, such as the role of the Tyrosine-11 (Tyr¹¹) residue of neurotensin. For instance, modeling studies have shown that the Tyr¹¹ residue interacts with an acidic residue (Glu¹⁷⁹) in the human NTS2 receptor, while it interacts with a basic residue (Arg²¹²) in the human NTS1 receptor. nih.govacs.org This specific interaction highlights the importance of the residue at position 11 for determining NTS1/NTS2 selectivity. nih.gov
These computational predictions guide the synthesis of new neurotensin analogs. By substituting the Tyr¹¹ residue with amino acids bearing different properties (e.g., basic or acidic side chains), researchers can experimentally validate the modeling predictions and develop ligands with high selectivity for one receptor subtype over the other. acs.org This synergy between computational chemistry and experimental pharmacology accelerates the drug discovery process.
Gene Expression Analysis: Northern Blot and In Situ Hybridization for Receptor mRNA
To understand the regulation and distribution of neurotensin receptors, it is essential to study the expression of the genes that encode them. Northern blot analysis and in situ hybridization are two key techniques used to detect and quantify receptor messenger RNA (mRNA).
Northern blotting is a technique used to determine the size and relative abundance of specific mRNA transcripts in a sample of total RNA extracted from tissues. thermofisher.com The RNA is separated by size using gel electrophoresis, transferred to a solid support membrane, and then hybridized with a labeled probe (a complementary DNA or RNA sequence) specific for the neurotensin receptor mRNA. This method can reveal whether a gene is expressed in a particular tissue and if there are any alternative splice variants. thermofisher.com
In situ hybridization offers spatial information about gene expression within the context of the tissue architecture. nih.gov A labeled probe complementary to the neurotensin receptor mRNA is applied to a tissue slice. The probe hybridizes to the mRNA in the cells that are expressing the gene. The location of the labeled probe is then visualized, revealing the specific cell types and anatomical regions where the receptor is being synthesized. Studies combining in situ hybridization with receptor autoradiography have shown that in many brain areas, the presence of neurotensin receptor mRNA correlates well with the location of neurotensin binding sites on neuronal cell bodies. nih.gov However, in some regions, binding sites are found where mRNA is absent, suggesting that the receptors are located on axon terminals, far from the cell body where they were synthesized. nih.gov
| Technique | Information Provided | Key Findings in NT Research | Reference |
| Northern Blot | Size and relative abundance of receptor mRNA in a tissue homogenate. | Determines overall expression levels in brain regions. | thermofisher.com |
| In Situ Hybridization | Precise cellular localization of receptor mRNA within a tissue section. | Identified high mRNA levels in the substantia nigra and ventral tegmental area; distinguished between presynaptic and postsynaptic receptor localization. | nih.gov |
Immunocytochemistry and Immunohistochemistry for Receptor Protein Localization
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are techniques used to visualize the location of specific proteins, in this case, neurotensin receptors, in cells and tissues, respectively. proteinatlas.orgyoutube.com These methods rely on the highly specific binding of an antibody to its target antigen.
In IHC, tissue sections are incubated with a primary antibody that specifically recognizes an epitope on the neurotensin receptor protein. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore, is then used to detect the primary antibody. proteinatlas.org The resulting signal allows for the microscopic visualization of the receptor's distribution.
These techniques have been used to map the distribution of neurotensin receptor proteins throughout the brain. nih.gov For example, IHC studies have localized the NTS2 receptor protein in various regions of the rat brain, including the olfactory bulb, substantia nigra, and periaqueductal gray. nih.gov At the cellular level, the staining is often associated with neurons, particularly in their dendritic arbors. nih.gov Comparing these protein localization maps with mRNA distribution from in situ hybridization and binding site maps from autoradiography provides a comprehensive understanding of the neurotensin system, from gene expression to functional protein localization.
Advanced Spectroscopic Methods (e.g., NMR for Conformational Studies)
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for studying the three-dimensional structure and dynamics of peptides like neurotensin in various environments, including in solution and when bound to their receptors. mpg.dempg.de
Solid-state NMR can be used to determine the conformation of neurotensin when it is bound to its G protein-coupled receptor (GPCR). mpg.de These studies have revealed that the C-terminal fragment of neurotensin adopts a β-strand-like arrangement when in the receptor's binding pocket. nih.gov
Solution NMR techniques, such as Saturation Transfer Difference (STD) NMR, can probe the binding epitope of the peptide, identifying which parts of the molecule are in close contact with the receptor. nih.gov Importantly, NMR and molecular dynamics simulations have shown that the neurotensin peptide retains significant flexibility even after binding to its receptor. Specifically, the Tyr¹¹ residue can exist in at least two different conformational states (rotamers). nih.gov This conformational flexibility of Tyr¹¹ appears to be crucial for receptor activation, as synthesizing analogs where this residue is conformationally restrained can turn an activating agonist into a non-activating antagonist. nih.gov These findings underscore that the dynamic nature of the peptide-receptor interaction, not just a static "lock-and-key" fit, is essential for signal transduction.
Future Research Directions and Methodological Advancements
Development of Novel High-Affinity and Selective Neurotensin (B549771) Analogs
A primary objective in neurotensin research is the creation of new analogs with enhanced properties. While early iodinated versions were pivotal for receptor binding assays, future research demands compounds with improved in vivo stability and receptor subtype selectivity. The native neurotensin peptide is susceptible to degradation by peptidases, particularly at key positions including the bond between Tyr11 and Ile12. This rapid metabolism limits its therapeutic potential and complicates in vivo studies.
To overcome this, researchers are focused on introducing non-natural amino acids or modifying the peptide backbone to create analogs resistant to enzymatic cleavage. For instance, substituting L-tyrosine at position 11 with its D-enantiomer ([D-Tyr11]NT) has been shown to confer resistance to degradation by brain peptidases, thereby increasing the compound's potency in a living system. The development of such metabolically stable analogs is crucial for creating effective drugs and reliable research probes. The ultimate goal is to design molecules that retain the high binding affinity characteristic of neurotensin while exhibiting a longer biological half-life and precise selectivity for different neurotensin receptor subtypes.
Table 1: Comparison of Neurotensin Analogs
| Compound | Key Modification | Primary Advantage | Relevance |
|---|---|---|---|
| Neurotensin (NT) | Native Peptide | Endogenous ligand | Baseline for comparison |
| [125I]iodo-Tyr(11)-NT | Iodination at Tyr11 | Allows for radiolabeling and detection | Early receptor binding and radioimmunoassay studies |
| [D-Tyr11]NT | D-amino acid substitution at position 11 | Increased resistance to degradation by peptidases | Enhances in vivo stability and potency |
| NT(8-13) Analogs | C-terminal active fragment | Core structure for developing PET ligands | Basis for metabolically stabilized imaging agents |
Elucidation of Detailed Molecular Mechanisms of Receptor Activation and Desensitization
Understanding precisely how neurotensin binding leads to receptor activation is a key area of ongoing research. Recent studies using molecular dynamics (MD) simulations have revealed that the Tyr11 residue of neurotensin is not static when bound to the neurotensin receptor 1 (NTS1). Instead, it is highly flexible and can exist in at least two different conformational states, known as rotameric states. This conformational flexibility of Tyr11 appears to be a critical requirement for triggering the structural changes in the receptor that lead to its activation.
Future research will involve creating novel neurotensin analogs where the dynamics of the Tyr11 side chain are restrained. By synthesizing compounds with conformationally locked amino acids at this position, scientists can probe whether a specific conformation is responsible for receptor activation versus binding alone. These studies will clarify the step-by-step process of signal transduction. Furthermore, understanding the mechanisms of receptor desensitization, where the receptor stops responding to the ligand after prolonged stimulation, is crucial. This process often involves the phosphorylation of the receptor, and future work will aim to identify the specific phosphorylation patterns that lead to desensitization and subsequent internalization of the receptor from the cell surface.
Exploration of G Protein-Independent Signaling Pathways
For many years, G protein-coupled receptors (GPCRs) like the neurotensin receptors were thought to signal exclusively through heterotrimeric G proteins. It is now clear that they can also activate signaling cascades independently of G proteins, primarily through proteins called β-arrestins. nih.govnih.gov Arrestin-mediated signaling can have distinct downstream cellular effects compared to G protein signaling. nih.gov This discovery has opened the door to the concept of "biased agonism," where a ligand can preferentially activate one pathway over the other. nih.govresearchgate.net
Recent studies indicate that biasing the NTS1 receptor toward the β-arrestin pathway may be therapeutically beneficial, for example, in attenuating the effects of psychostimulants. nih.govresearchgate.netacs.org A significant future direction is the design and characterization of biased neurotensin analogs. This involves developing ligands that selectively stabilize a receptor conformation that favors β-arrestin binding over G protein coupling. nih.gov Small molecules, known as allosteric modulators, that bind to a different site on the receptor than neurotensin can also induce this bias. nih.govacs.org The development of such compounds could lead to safer and more targeted therapeutics by selectively activating beneficial signaling pathways while avoiding those that cause side effects. nih.govresearchgate.net
Refinement of Radioligands for Preclinical Imaging and Theranostic Research
While 125I-iodo-Tyr(11)-neurotensin was a valuable tool for in vitro assays, its properties are not ideal for in vivo imaging techniques like Positron Emission Tomography (PET). Future research is intensely focused on developing new radioligands using PET-compatible isotopes such as gallium-68 (B1239309) (⁶⁸Ga). The NTS1 receptor is overexpressed in several types of cancer, including pancreatic, prostate, and colon carcinomas, making it an attractive target for tumor imaging and targeted radionuclide therapy (theranostics).
The primary challenge is the poor in vivo stability of peptide-based ligands. As noted previously, the neurotensin (8-13) fragment is prone to cleavage by peptidases. To address this, researchers are synthesizing stabilized analogs for radiolabeling. These modifications include N-terminal methylation and the substitution of natural amino acids with synthetic ones to block enzymatic degradation. The goal is to create a PET radioligand that shows high and specific uptake in NTS1-expressing tumors with minimal accumulation in non-target tissues, providing a clear tumor-to-background ratio for accurate diagnosis and monitoring.
Table 2: Evolution of Neurotensin Radioligands
| Radioligand Type | Isotope | Primary Application | Key Limitation |
|---|---|---|---|
| Iodinated Analogs | 125I | In vitro radioimmunoassays, receptor binding | Not suitable for in vivo PET imaging; potential metabolic instability |
| Gallium-Chelated Analogs | 68Ga | In vivo PET imaging of tumors | Requires peptide stabilization to prevent in vivo degradation |
| Fluorinated Analogs | 18F | In vivo PET imaging of tumors | Requires peptide stabilization to prevent in vivo degradation |
Integration of Multi-Omics Approaches to Understand Neurotensin System Regulation
To gain a comprehensive understanding of the neurotensin system's role in health and disease, future research will increasingly rely on the integration of multiple "omics" technologies. nih.gov This systems biology approach combines data from genomics (DNA), transcriptomics (RNA expression), proteomics (protein expression), and metabolomics (metabolites) to build a complete picture of the cellular response to neurotensin signaling. nih.govmdpi.com
For example, by treating specific cell types with a stable neurotensin analog, researchers can simultaneously measure changes in thousands of gene transcripts and proteins. frontiersin.org This can reveal entire signaling networks and cellular pathways that are regulated by neurotensin, moving beyond the study of single-target effects. frontiersin.org Such approaches can help identify novel biomarkers for diseases where the neurotensin system is dysregulated or uncover new therapeutic targets within the neurotensin signaling cascade. frontiersin.org Integrating multi-omics data will be essential for understanding the complex, system-wide effects of neurotensin, from its role in brain function to its influence on metabolism and cancer. nih.govmdpi.com
Q & A
Q. How to design a rigorous PICOT question for studying Neurotensin, iodo-tyr(11)- in neurodegenerative models?
- Methodological Answer : Apply the PICOT framework:
- P : Parkinson’s disease model (α-synuclein transgenic mice).
- I : Neurotensin, iodo-tyr(11)- intracerebroventricular infusion (10 nM/day).
- C : Saline control vs. non-iodinated neurotensin.
- O : Dopamine neuron survival (TH+ cells in substantia nigra).
- T : 4-week intervention.
Refine using FINER criteria to ensure feasibility and novelty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
